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Compound of Interest

Compound Name:
N1, N10-Diacetyl

triethylenetetramine-d8

Cat. No.: B15558436 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and applications of N1, N10-Diacetyl triethylenetetramine-d8, a deuterated analog of a key

metabolite of Triethylenetetramine (TETA). This document is intended for researchers,

scientists, and drug development professionals working in areas such as pharmacology, drug

metabolism, and bioanalysis.

Chemical Structure and Physicochemical Properties
N1, N10-Diacetyl triethylenetetramine-d8 is a stable isotope-labeled version of N1, N10-

Diacetyl triethylenetetramine (DAT), where eight hydrogen atoms have been replaced by

deuterium. This isotopic labeling makes it an ideal internal standard for quantitative

bioanalytical assays.

Below is a diagram of the chemical structure of N1, N10-Diacetyl triethylenetetramine-d8.

Caption: Chemical structure of N1, N10-Diacetyl triethylenetetramine-d8.

Table 1: Physicochemical Properties of N1, N10-Diacetyl triethylenetetramine-d8
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Property Value Reference(s)

Chemical Name

N,N'-((ethane-1,2-

diylbis(azanediyl))bis(ethane-

2,1-diyl))diacetamide-d8

[1]

Molecular Formula C₁₀H₁₄D₈N₄O₂ [2][3]

Molecular Weight 238.36 g/mol [2][3]

Canonical SMILES

O=C(C)NC([2H])([2H])C([2H])

([2H])NCCNC([2H])

([2H])C([2H])([2H])NC(C)=O

[4]

Appearance Solid

Purity Typically ≥98%

Storage
Store at -20°C for long-term

storage.

Solubility Soluble in methanol and water.

Metabolic Pathway of Triethylenetetramine (TETA)
N1, N10-Diacetyl triethylenetetramine (DAT) is a major metabolite of the drug

Triethylenetetramine (TETA), a copper chelating agent used in the treatment of Wilson's

disease. The metabolic pathway involves a two-step acetylation process. TETA is first

acetylated to form N1-acetyltriethylenetetramine (MAT), which is then further acetylated to yield

DAT.[5][6] This metabolic conversion is primarily mediated by spermidine/spermine N1-

acetyltransferase (SSAT).[6]

Triethylenetetramine (TETA)

N1-acetyltriethylenetetramine (MAT)
Acetylation

N1,N10-Diacetyl triethylenetetramine (DAT)Acetylation

Spermidine/spermine
N1-acetyltransferase (SSAT)

Spermidine/spermine
N1-acetyltransferase (SSAT)
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Click to download full resolution via product page

Caption: Metabolic pathway of Triethylenetetramine (TETA) to its metabolites.

Experimental Protocols
Representative Synthesis of N1, N10-Diacetyl
triethylenetetramine-d8
A specific, detailed synthesis protocol for N1, N10-Diacetyl triethylenetetramine-d8 is often

proprietary to the manufacturer. However, a general representative synthesis can be described

in two main stages: deuteration of the ethylenediamine backbone followed by N-acetylation.

Stage 1: Deuteration of the Polyamine Backbone

A common method for introducing deuterium into a molecule is through reduction of a suitable

precursor with a deuterated reducing agent. For a polyamine like triethylenetetramine, this

could involve the reduction of a di-amide or a related functional group with a reagent like lithium

aluminum deuteride (LiAlD₄). The synthesis would start from a protected ethylenediamine

derivative which is elongated and functionalized to create the triethylenetetramine backbone

with precursor functional groups (e.g., amides or nitriles) at the positions to be deuterated.

These are then reduced with the deuterating agent.

Stage 2: N-Acetylation

The deuterated triethylenetetramine is then subjected to N-acetylation. This can be achieved

using various acetylating agents. A common and effective method is the use of acetic

anhydride or acetyl chloride under basic conditions.

Reaction: Deuterated triethylenetetramine is dissolved in a suitable solvent (e.g.,

dichloromethane or tetrahydrofuran).

Base: A base, such as triethylamine or pyridine, is added to neutralize the acid generated

during the reaction.

Acetylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at a

controlled temperature (e.g., 0 °C to room temperature).
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Work-up: After the reaction is complete, the mixture is typically washed with aqueous

solutions to remove excess reagents and byproducts. The organic layer is then dried and the

solvent is removed under reduced pressure.

Purification: The crude product is purified using techniques such as column chromatography

or recrystallization to yield the final high-purity N1, N10-Diacetyl triethylenetetramine-d8.

Purification and Characterization: The purity of the final product is typically assessed by High-

Performance Liquid Chromatography (HPLC). The structural identity and isotopic enrichment

are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS).

Quantitative Analysis of N1, N10-Diacetyl
triethylenetetramine (DAT) using LC-MS/MS
N1, N10-Diacetyl triethylenetetramine-d8 is primarily used as an internal standard for the

accurate quantification of DAT in biological matrices like plasma and urine by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation:

Spiking: To a known volume of the biological sample (e.g., 100 µL of plasma or urine), a

known amount of the internal standard, N1, N10-Diacetyl triethylenetetramine-d8, is

added.

Protein Precipitation: For plasma samples, proteins are precipitated by adding a solvent like

acetonitrile or methanol, followed by vortexing and centrifugation.

Extraction: The supernatant containing the analyte and internal standard is transferred to a

clean tube and evaporated to dryness under a stream of nitrogen.

Reconstitution: The dried residue is reconstituted in the mobile phase for injection into the

LC-MS/MS system.

LC-MS/MS Method:

LC System: A standard HPLC or UHPLC system.
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Column: A reversed-phase column, such as a C18 or a cyano column, is typically used for

separation.

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1%

formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive

electrospray ionization (ESI+) mode.

MRM Transitions: The instrument is set to monitor specific precursor-to-product ion

transitions for both DAT and the deuterated internal standard. For example:

DAT: m/z 231 → fragment ion

N1, N10-Diacetyl triethylenetetramine-d8: m/z 239 → fragment ion

Data Analysis:

The concentration of DAT in the sample is determined by calculating the peak area ratio of the

analyte to the internal standard and comparing it to a calibration curve prepared with known

concentrations of DAT and a fixed concentration of the internal standard.
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Caption: A typical workflow for the quantitative analysis of DAT using its deuterated internal

standard.

Conclusion
N1, N10-Diacetyl triethylenetetramine-d8 is an essential tool for researchers and

professionals involved in the study of Triethylenetetramine metabolism and pharmacokinetics.

Its use as an internal standard ensures the accuracy and reliability of bioanalytical methods,

which is crucial for drug development and clinical studies. This guide provides a foundational

understanding of its chemical properties, metabolic relevance, and application in quantitative

analysis. For specific experimental details, such as synthesis protocols and detailed analytical

characterization data, it is recommended to consult the documentation provided by the

chemical supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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